N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)pyridine-2-carboxamide
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Overview
Description
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)pyridine-2-carboxamide is a chemical compound characterized by its complex molecular structure, which includes a naphthalene ring system, a cyano group, and a pyridinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. One common approach is the reduction of naphthalene to 1,2,3,4-tetrahydronaphthalene, followed by the introduction of the cyano group at the 2-position. Subsequent steps include the formation of the pyridinecarboxamide moiety through amide bond formation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antiviral, anti-inflammatory, and anticancer properties. These properties make it a candidate for further study in drug development.
Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets suggests it could be useful in treating a range of diseases.
Industry: In the industrial sector, this compound may find applications in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and the pyridinecarboxamide moiety are key functional groups that contribute to its biological activity. These interactions can modulate various cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
2-cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Naphthalene, 1,2,3,4-tetrahydro-
1,2,3,4-Tetrahydronaphthalene
Uniqueness: N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)pyridine-2-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its similar compounds
Properties
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-12-17(20-16(21)15-7-3-4-10-19-15)9-8-13-5-1-2-6-14(13)11-17/h1-7,10H,8-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHKURBWMFWQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C#N)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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